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Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N2-Dimethylformamidine-5'-O-(4,4'-
dimethoxytrityl)-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-beta-cyanoethylphosphoramidite,
commonly known as DMT-dG(dmf) phosphoramidite. It is a crucial monomer used in the
chemical synthesis of oligonucleotides, which are foundational tools in modern molecular
biology, diagnostics, and therapeutics.

Core Properties of DMT-dG(dmf) Phosphoramidite

DMT-dG(dmf) phosphoramidite is a protected form of deoxyguanosine, optimized for efficient
and high-fidelity solid-phase oligonucleotide synthesis.[1][2] The key protecting groups—
Dimethoxytrityl (DMT) on the 5'-hydroxyl, dimethylformamidine (dmf) on the exocyclic amine of
guanine, and a 3-cyanoethyl group on the phosphite—ensure the correct sequence-specific
addition of the nucleotide to the growing DNA chain.[3]

Quantitative Data Summary

The fundamental quantitative data for DMT-dG(dmf) phosphoramidite are summarized in the
table below.
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Property Value Reference(s)
Molecular Formula C43H53N80O7P [311415][6]
Molecular Weight 824.90 g/mol [5]1[6]

CAS Number 330628-04-1 [3][41[5]
Appearance White to off-white powder

. -20°C under an inert
Storage Condition
atmosphere

Experimental Protocols: Solid-Phase
Oligonucleotide Synthesis

The primary application of DMT-dG(dmf) phosphoramidite is in the automated solid-phase
synthesis of DNA oligonucleotides. The synthesis cycle is a four-step process that is repeated
for each nucleotide added to the sequence.[2][7]

Detritylation (Deblocking)

e Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of
the solid-support-bound oligonucleotide, exposing the 5'-hydroxyl group for the next coupling
reaction.

o Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic
acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (DCM).

e Procedure:

o

The deblocking solution is passed through the synthesis column containing the solid
support.

o

The reaction is typically complete within 1-3 minutes.

The column is then thoroughly washed with an anhydrous solvent, such as acetonitrile, to

[¢]

remove the detritylation reagent and the cleaved DMT cation.
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Coupling

o Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the
growing oligonucleotide chain and the incoming DMT-dG(dmf) phosphoramidite.

e Reagents:
o DMT-dG(dmf) phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

o An activator solution, such as 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 2-ethylthiotetrazole
in anhydrous acetonitrile.

e Procedure:

o The phosphoramidite and activator solutions are simultaneously delivered to the synthesis
column.

o The activator protonates the diisopropylamino group of the phosphoramidite, making it a
good leaving group and activating the phosphorus for nucleophilic attack by the 5'-
hydroxy! group.

o The coupling reaction is rapid, typically achieving over 99% efficiency in 30-60 seconds.
o The column is washed with acetonitrile to remove unreacted reagents.

Capping

o Objective: To block any unreacted 5'-hydroxyl groups from subsequent coupling reactions,
preventing the formation of deletion mutations (n-1 sequences) in the final oligonucleotide
product.

e Reagents:

o Capping A: A mixture of acetic anhydride in tetrahydrofuran (THF) and a base like pyridine
or N-methylimidazole.

o Capping B: A solution of 16% N-methylimidazole in THF.
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e Procedure:

o The capping reagents are delivered to the synthesis column to acetylate the unreacted 5'-
hydroxy! groups.

o This reaction is typically completed in about 30 seconds.

o The column is then washed with acetonitrile.

Oxidation

» Objective: To stabilize the newly formed phosphite triester linkage by oxidizing the trivalent
phosphorus (P(lll)) to a more stable pentavalent phosphate triester (P(V)).

e Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of THF, pyridine, and water.
» Procedure:

o The oxidizing solution is passed through the column.

o The oxidation is very fast, usually completed in about 30 seconds.

o The column is washed with acetonitrile to remove the oxidizing agent and prepare for the
next synthesis cycle.

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis cycles, the oligonucleotide must be cleaved from the
solid support and all protecting groups removed.

» Cleavage: The oligonucleotide is typically cleaved from the solid support using concentrated
ammonium hydroxide.

o Deprotection:

o The B-cyanoethyl protecting groups on the phosphate backbone are removed by [3-
elimination in the presence of a mild base.
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o The N2-dimethylformamidine (dmf) group on the guanine base is also removed. A key
advantage of the dmf group over the traditional isobutyryl (iBu) group is its lability, which
allows for significantly faster deprotection.[3]

» Standard Deprotection: Concentrated ammonium hydroxide at 55°C for 2 hours or 65°C
for 1 hour.

» Rapid Deprotection: For even faster deprotection, a mixture of ammonium hydroxide
and methylamine (AMA) can be used, reducing the time to as little as 10 minutes at
65°C.[3]

o If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), it can
be cleaved post-synthesis using an agueous acid solution.

Visualizations
Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis
using phosphoramidite chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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